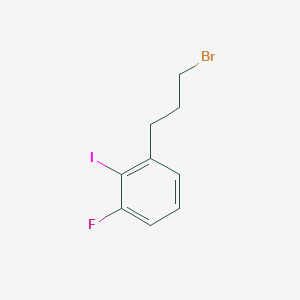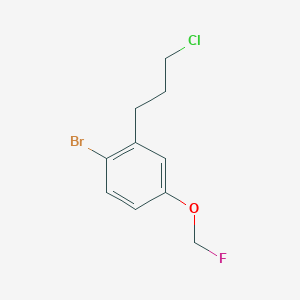
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a propyl chain and a methoxy group. The unique combination of these functional groups makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common method is the bromination of 2-(3-chloropropyl)-4-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert functional groups to simpler forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenes with different functional groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated benzenes or simpler hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and functional groups allows it to form specific interactions, such as hydrogen bonding, van der Waals forces, or covalent bonding, with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloro-2-fluorobenzene: Similar structure but lacks the propyl chain and methoxy group.
1-Bromo-2-(3-chloropropyl)benzene: Similar structure but lacks the fluoromethoxy group.
1-Bromo-4-(fluoromethoxy)benzene: Similar structure but lacks the chloropropyl group.
Uniqueness
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is unique due to the combination of bromine, chlorine, and fluorine atoms along with a propyl chain and a methoxy group. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H11BrClFO |
|---|---|
Peso molecular |
281.55 g/mol |
Nombre IUPAC |
1-bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-10-4-3-9(14-7-13)6-8(10)2-1-5-12/h3-4,6H,1-2,5,7H2 |
Clave InChI |
KSLGYJMPYZDFBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCF)CCCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


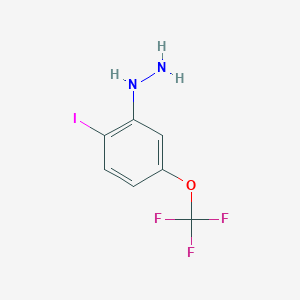
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
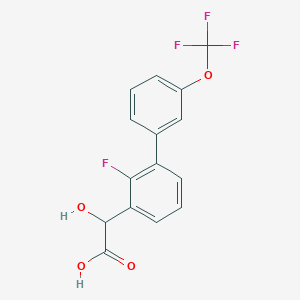

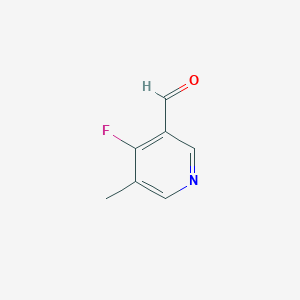
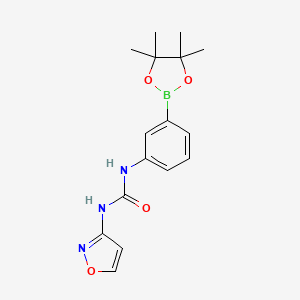

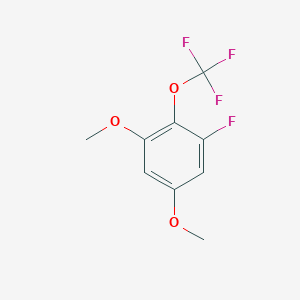

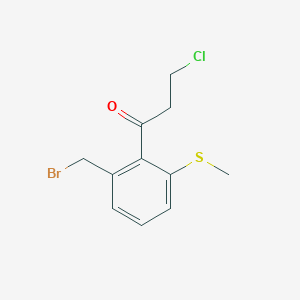
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
